

suberic anhydride synthesis from suberic acid

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Compound Focus: Suberic anhydride

CAS No.: 10521-06-9

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Introduction

Suberic acid (octanedioic acid) is an aliphatic dicarboxylic acid. Its conversion to **suberic anhydride** is a key step in various organic syntheses, particularly in drug development where anhydrides serve as efficient acylating agents. This document provides a detailed theoretical protocol for the synthesis, purification, and characterization of **suberic anhydride** from suberic acid, designed for use by researchers and scientists.

Theoretical Synthesis Protocol

This protocol is based on standard procedures for synthesizing linear aliphatic carboxylic acid anhydrides. The proposed method uses **acetic anhydride** as a dehydrating agent.

Principle

The reaction involves the dehydration of suberic acid using acetic anhydride. Acetic anhydride reacts with the carboxylic acid groups to form a mixed anhydride intermediate, which subsequently undergoes an intramolecular reaction to form the cyclic **suberic anhydride** and acetic acid as a by-product. Given the structure of suberic acid, the resulting **suberic anhydride is an eight-membered cyclic anhydride** [1].

Theoretical Reaction: Suberic Acid + Acetic Anhydride → **Suberic Anhydride** + Acetic Acid

Reagents and Equipment

Table 1: Required Reagents

Reagent	Specification	Purpose
Suberic Acid	Technical or Reagent Grade	Starting Material
Acetic Anhydride	Reagent Grade	Dehydrating Agent
Anhydrous Solvent (e.g., Toluene, THF)	Anhydrous Grade	Reaction Solvent
Diethyl Ether or Ethyl Acetate	Reagent Grade	Crystallization Solvent

Table 2: Required Equipment

Equipment	Note
Round-Bottom Flask	250 mL to 500 mL
Reflux Condenser	With drying tube (CaCl ₂)
Heating Mantle & Stir Plate	With temperature control
Separatory Funnel	500 mL
Rotary Evaporator	For solvent removal
Vacuum Desiccator	For final product drying

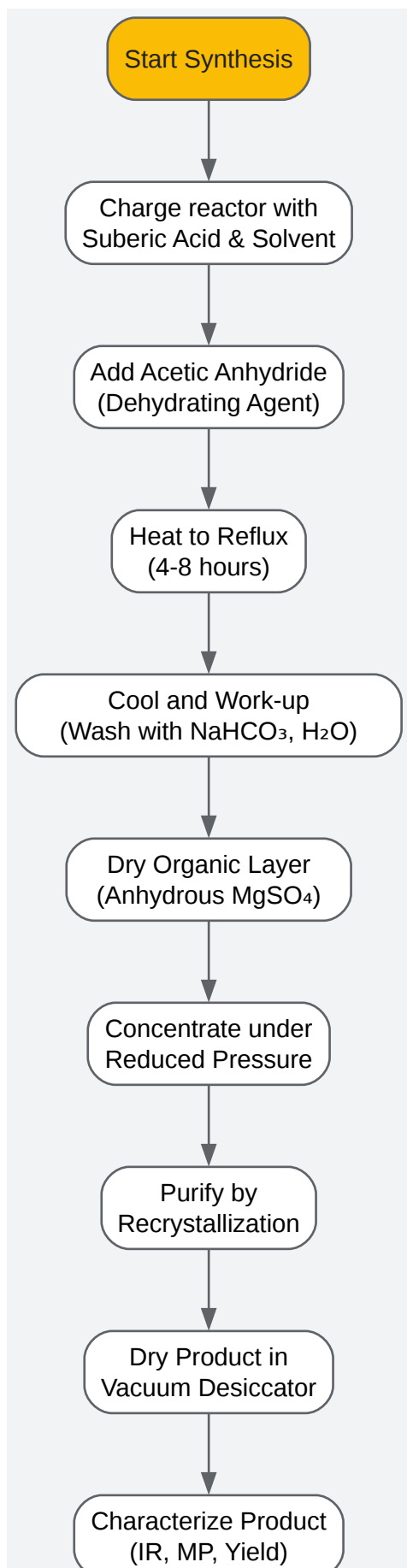
Experimental Procedure

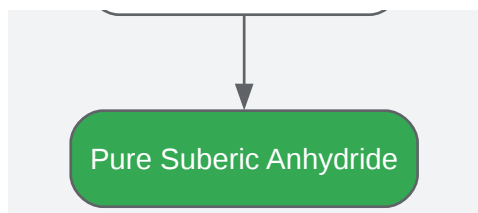
- Reaction Setup:** Charge a 250 mL round-bottom flask with suberic acid (e.g., 10.0 g, 57.4 mmol) [2]. Add a magnetic stir bar and 100 mL of anhydrous toluene. Equip the flask with a reflux condenser fitted with a drying tube to exclude moisture.

- **Addition:** Carefully add a molar excess of acetic anhydride (e.g., 15 mL, ~160 mmol) to the stirring suspension.
- **Reflux:** Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction by TLC or FTIR; the reaction may typically require 4-8 hours for completion. Suberic acid will gradually dissolve as it converts to the anhydride.
- **Work-up:** After completion, cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with:
 - Saturated sodium bicarbonate solution (2 x 50 mL) - *Caution: CO₂ evolution.*
 - Deionized water (2 x 50 mL).
- **Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid or oil.
- **Purification:** Purify the crude **suberic anhydride** by recrystallization from a suitable solvent system like diethyl ether or a mixture of ethyl acetate and hexanes.
- **Drying:** Collect the crystals by vacuum filtration and dry them thoroughly in a vacuum desiccator to constant weight.

Experimental Workflow

The following diagram outlines the key stages of the synthesis and characterization process.





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Product Characterization and Analysis

Expected Spectral Data

The synthesized **suberic anhydride** must be characterized to confirm its structure and purity. Infrared (IR) spectroscopy is a primary tool for identifying the characteristic carbonyl stretches of anhydrides.

Table 3: Expected IR Spectroscopy Data for **Suberic Anhydride**

Vibration Type	Expected Wavenumber (cm ⁻¹)	Band Intensity	Reference Compound
C=O Stretching (Coupled)			
└ Symmetrical (v _{ip})	1815–1825	Strong	Open-chain aliphatic anhydrides [3]
└ Asymmetrical (v _{op})	1745–1755	Weaker	Open-chain aliphatic anhydrides [3]

Physical Properties and Yield

Table 4: Theoretical Physical Properties and Yield Calculation

Parameter	Expected Value / Calculation	Notes
Molecular Formula	C ₈ H ₁₂ O ₃ [4]	
Molar Mass	156.18 g/mol [4]	
Theoretical Yield	(Mass of suberic acid used / 174.20 g/mol) * 156.18 g/mol	Based on molecular weights of suberic acid (174.20 g/mol) [2] and suberic anhydride (156.18 g/mol) [4].
Percent Yield	(Actual Yield / Theoretical Yield) * 100%	To be calculated post-synthesis.

Safety and Compliance

Handling chemicals requires strict adherence to safety protocols.

- **Hazards:** **Suberic anhydride** is known to **cause skin irritation and serious eye irritation**, and **may cause respiratory irritation** [4]. Acetic anhydride is a corrosive and lachrymatory agent.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including **tightly fitting safety goggles**, chemical impermeable gloves, and a lab coat. Use a full-face respirator if dust or vapors are present [4].
- **Handling:** Perform all operations in a **well-ventilated fume hood** to avoid inhalation of dust or vapors. Avoid formation of dust and aerosols [4].
- **Storage:** Store the product in a tightly closed container in a cool, dry, and well-ventilated place [4].
- **Disposal:** Dispose of contents and container according to all applicable local, national, and international regulations. Consult the Safety Data Sheet (SDS) for detailed guidance [4].

Application Notes

- **Scale-up:** This procedure can be scaled up, but careful attention must be paid to heat transfer and efficient stirring during reflux.
- **Alternative Methods:** Other synthetic routes may include the use of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) as dehydrating agents, though these present different handling challenges.

- **Troubleshooting:** A low yield may indicate incomplete reaction (extend reflux time) or losses during the work-up and crystallization steps. Moisture ingress will hydrolyze the anhydride back to the diacid.

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